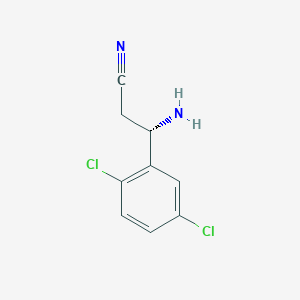
(3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzaldehyde and an appropriate amine.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
(3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The amino and dichlorophenyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by the compound, leading to its observed effects.
相似化合物的比较
Similar Compounds
(3S)-3-Amino-3-phenylpropanenitrile: Lacks the dichloro substitution, which may affect its reactivity and applications.
(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile: Similar structure but with different substitution pattern, leading to different properties.
Uniqueness
The presence of the 2,5-dichlorophenyl group in (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile may confer unique properties, such as increased stability or specific biological activity, compared to similar compounds.
生物活性
(3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C10H10Cl2N2 and a molecular weight of 215.10 g/mol, this compound contains an amino group, a nitrile group, and a dichlorophenyl moiety, which contribute to its reactivity and interaction with biological systems.
Chemical Structure and Properties
The stereochemistry of the compound is defined by the (3S) designation, indicating the specific spatial arrangement of its atoms. The presence of the 2,5-dichlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes.
| Property | Value |
|---|---|
| Molecular Formula | C10H10Cl2N2 |
| Molecular Weight | 215.10 g/mol |
| Functional Groups | Amino (-NH2), Nitrile (-C≡N) |
| Stereochemistry | (3S) |
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Potential : The compound has been evaluated for its anticancer activity through in vitro assays, showing a capacity to inhibit cancer cell proliferation.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets such as enzymes and receptors. The amino and nitrile groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for modulating biochemical pathways.
Interaction Studies
Recent studies have focused on the binding affinity of this compound with various molecular targets. Understanding these interactions is vital for elucidating its therapeutic effects:
- Binding Affinity : The compound demonstrates varying affinities for different enzymes, suggesting potential roles as an enzyme inhibitor or modulator.
- Cellular Pathways : Investigations into the specific pathways affected by this compound are ongoing, with initial findings indicating possible involvement in apoptosis and cell cycle regulation.
Case Studies
- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of several compounds including this compound, it was found to exhibit comparable activity to standard antimicrobial agents such as ciprofloxacin and fluconazole .
- Anticancer Assay : A recent investigation into the anticancer properties revealed that this compound significantly inhibited the growth of specific cancer cell lines in vitro. The results indicated a dose-dependent response with IC50 values suggesting moderate potency compared to established chemotherapeutics like 5-fluorouracil .
Comparative Analysis with Related Compounds
Several structurally similar compounds have been evaluated to provide context for the biological activity of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (3S)-3-Amino-3-phenylpropanenitrile | Lacks dichloro substitution | Different reactivity profile |
| (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile | Similar structure but different substitution pattern | Variations in biological activity |
| (3S)-3-Amino-3-(2,5-difluorophenyl)propanenitrile | Contains difluorophenyl instead of dichlorophenyl | Potentially different stability |
属性
分子式 |
C9H8Cl2N2 |
|---|---|
分子量 |
215.08 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(2,5-dichlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8Cl2N2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |
InChI 键 |
IGPWVLBRVLHKDR-VIFPVBQESA-N |
手性 SMILES |
C1=CC(=C(C=C1Cl)[C@H](CC#N)N)Cl |
规范 SMILES |
C1=CC(=C(C=C1Cl)C(CC#N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















